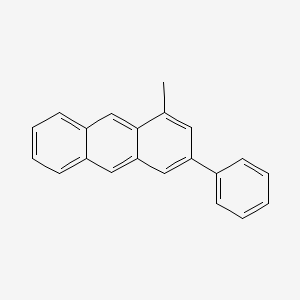

1-Methyl-3-phenylanthracene

Descripción

1-Methyl-3-phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted with a methyl group at position 1 and a phenyl group at position 2. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis, materials science, and pharmaceutical research. The methyl group enhances lipophilicity, while the phenyl substituent introduces π-stacking capabilities, which are critical for applications in organic electronics and supramolecular chemistry .

Synthetic routes for this compound often involve Friedel-Crafts alkylation or cross-coupling reactions, as evidenced by methodologies applied to analogous ethanoanthracene derivatives . The compound typically appears as a crystalline solid with a melting point range of 129–285°C, depending on purity and substituent effects . Structural validation is achieved via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS), as demonstrated in related anthracene-based compounds .

Propiedades

Número CAS |

185608-87-1 |

|---|---|

Fórmula molecular |

C21H16 |

Peso molecular |

268.4 g/mol |

Nombre IUPAC |

1-methyl-3-phenylanthracene |

InChI |

InChI=1S/C21H16/c1-15-11-19(16-7-3-2-4-8-16)13-20-12-17-9-5-6-10-18(17)14-21(15)20/h2-14H,1H3 |

Clave InChI |

FJNDRCKPWBQNQL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC2=CC3=CC=CC=C3C=C12)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Methyl-3-phenylanthracene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where anthracene is reacted with methyl chloride and aluminum chloride to introduce the methyl group. Subsequently, a Suzuki-Miyaura coupling reaction can be employed to attach the phenyl group to the anthracene core. This method involves the use of palladium catalysts and boronic acids under mild reaction conditions .

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by palladium-catalyzed cross-coupling reactions. These methods are favored due to their efficiency and scalability.

Análisis De Reacciones Químicas

1-Methyl-3-phenylanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced anthracene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene core, leading to the formation of nitro or halogenated derivatives.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Methyl-3-phenylanthracene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its role in photodynamic therapy.

Medicine: Research is ongoing to explore its potential as a photosensitizer in cancer treatment, where it can be activated by light to produce reactive oxygen species that kill cancer cells.

Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-phenylanthracene in photodynamic therapy involves its activation by light to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death. The compound’s ability to generate ROS upon light activation makes it a promising candidate for targeted cancer therapy. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 1-methyl-3-phenylanthracene with structurally related anthracene derivatives and methyl-substituted PAHs:

Key Observations :

- Substituent Effects : The phenyl group in this compound increases steric bulk compared to α-methylnaphthalene, reducing volatility and enhancing thermal stability. In contrast, electron-withdrawing groups (e.g., fluorine in 23h) improve metabolic stability but reduce solubility .

- Bioactivity: Ethanoanthracene derivatives (e.g., 23h) exhibit superior pharmacokinetic profiles (e.g., bioavailability >60%) compared to this compound, which lacks functional groups for targeted biological interactions .

- Electronic Properties : 1-Methoxyanthracene (89) demonstrates stronger electron-donating capacity due to the methoxy group, making it more suitable for optoelectronic applications than the methyl-phenyl-substituted analog .

Stability and Reactivity

This compound shows moderate stability under acidic conditions (pH 4.0–9.0), as inferred from studies on ethanoanthracene analogs . However, it is less stable than derivatives with fused diketone rings (e.g., 23h), which resist hydrolysis at physiological pH .

Toxicological Profile

While direct toxicological data for this compound are scarce, methyl-substituted PAHs like α-methylnaphthalene and 2-methylnaphthalene provide insights:

| Parameter | This compound | α-Methylnaphthalene | 2-Methylnaphthalene |

|---|---|---|---|

| LOAEL (inhalation) | Not reported | 30 ppm (rat) | 60 ppm (rat) |

| Metabolic Pathway | Cytochrome P450 oxidation | Glucuronidation | Sulfation |

| Carcinogenicity | Suspected (structural analogy) | Likely | Likely |

Data suggest that methyl-substituted PAHs generally exhibit higher toxicity than unsubstituted analogs due to bioactivation into reactive metabolites .

Actividad Biológica

1-Methyl-3-phenylanthracene (MPA) is an organic compound belonging to the anthracene family, characterized by its polycyclic aromatic hydrocarbon structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of photochemistry, photophysics, and medicinal chemistry. This article provides a comprehensive overview of the biological activity of MPA, supported by relevant research findings, data tables, and case studies.

This compound is synthesized through various methods, including Suzuki coupling reactions, which allow for the introduction of different substituents on the anthracene core. The compound exhibits distinct luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological systems.

Anticancer Activity

MPA has been studied for its potential anticancer properties. Research indicates that compounds with anthracene structures can induce apoptosis in cancer cells. For instance, studies have shown that MPA can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| DU-145 (Prostate) | 1.1 | Induction of apoptosis |

| MCF-7 (Breast) | 0.8 | Cell cycle arrest at sub-G1 phase |

| A549 (Lung) | 2.5 | Inhibition of DNA synthesis |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism through which MPA exerts its biological effects involves several pathways:

- Apoptosis Induction : MPA activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases, particularly sub-G1 phase, which contributes to its anticancer efficacy.

- DNA Interaction : MPA interacts with DNA, potentially leading to the formation of reactive oxygen species (ROS) that damage cellular components.

Study on MPA's Anticancer Properties

A notable study published in Journal of Medicinal Chemistry investigated the effects of MPA on DU-145 prostate cancer cells. The researchers found that treatment with MPA resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Furthermore, the study reported that MPA treatment led to downregulation of anti-apoptotic proteins such as Bcl-2.

Photophysical Studies

In another study focused on the photophysical properties of MPA, researchers explored its fluorescence characteristics and potential applications in bioimaging. The findings indicated that MPA exhibits strong fluorescence under UV light, making it a promising candidate for use as a fluorescent marker in live-cell imaging studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.